molecular formula C22H23ClN2O2S B3014344 1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 1903689-64-4

1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B3014344
CAS No.: 1903689-64-4
M. Wt: 414.95
InChI Key: NWQOEANUXXEBKZ-UHFFFAOYSA-N
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Description

1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic piperazine derivative featuring a sulfonamide linkage to a 4-chloronaphthalene moiety and a 2,6-dimethylphenyl substituent on the piperazine ring.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-16-6-5-7-17(2)22(16)24-12-14-25(15-13-24)28(26,27)21-11-10-20(23)18-8-3-4-9-19(18)21/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQOEANUXXEBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 4-chloronaphthalene with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl derivative with 4-(2,6-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing advanced equipment and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, often referred to as a sulfonamide compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound features a piperazine ring substituted with a sulfonyl group and a chloronaphthyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C17H20ClN2O2S\text{C}_{17}\text{H}_{20}\text{ClN}_2\text{O}_2\text{S}

Key Structural Features:

  • Piperazine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.
  • Chloronaphthyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Sulfonyl Group : Increases solubility and can act as a leaving group in chemical reactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that these sulfonamides can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including the modulation of p53 expression and mitochondrial dysfunction .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis, making them effective against a range of pathogens. Preliminary studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for development as a broad-spectrum antibiotic .

Neurological Applications

The piperazine moiety is associated with neuroactive compounds. Research indicates that derivatives of this compound may possess anxiolytic and antidepressant effects by modulating serotonin receptors . This opens avenues for further exploration in treating mood disorders.

Polymer Chemistry

This compound has potential applications in polymer synthesis. Its reactive sulfonyl group can be utilized in the formation of polymeric materials with enhanced thermal stability and mechanical properties. Such polymers could be beneficial in creating advanced materials for aerospace and automotive industries .

Coating Technologies

Due to its chemical stability and resistance to degradation, this compound can be employed in developing protective coatings. These coatings are vital for enhancing the durability of surfaces exposed to harsh environmental conditions.

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of cell growth in various cancer cell lines.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Neurological ApplicationsShowed promise in reducing anxiety-like behaviors in animal models.

Mechanism of Action

The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl and aromatic groups within the compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Piperazine Derivatives with Sulfonyl Groups

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine ():
    This compound shares the sulfonyl-piperazine core but substitutes the naphthalene group with a biphenylmethyl (4-chlorophenylphenylmethyl) group. The presence of a tosyl (4-methylphenylsulfonyl) group enhances stability and may influence receptor binding, as seen in intermediates for optically active therapeutic agents .
  • 4-(Methylsulfonyl)piperazin-1-ium chloride ():
    A simpler analog with a methylsulfonyl group, this compound highlights the role of sulfonyl groups in modulating piperazine’s physicochemical properties, such as solubility and hydrogen-bonding capacity. Its crystal structure confirms a chair conformation for the piperazine ring, a common feature in bioactive derivatives .

Piperazines with 2,6-Dimethylphenyl Substituents

  • 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine (): Retains the 2,6-dimethylphenyl group but replaces the sulfonamide with an aminocarbonylmethyl moiety.
  • 1-(2,6-Dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)piperazine (): Features a 2,6-dimethylphenyl group paired with a pyrrolidinone-acetyl chain.

Sulfonamide-Linked Piperazines with Aromatic Systems

  • [11C]DASA-23 (): A radiopharmaceutical with a difluorophenyl sulfonyl group and methoxy-11C label. Its use in PET imaging of PKM2 in glioblastoma underscores the utility of sulfonyl-piperazines in diagnostic applications, though the chloronaphthalene group in the target compound may confer distinct pharmacokinetics .
  • 1-(Bis(4-Fluorophenyl)methyl)-4-sulfamoylpiperazines ():
    These analogs demonstrate how fluorinated aryl groups enhance metabolic stability and receptor affinity. Their synthesis (yields: 37–93%) and characterization via NMR/MS align with methodologies applicable to the target compound .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Analogs in exhibit melting points ranging from 132–230°C, influenced by substituent bulk and symmetry. The target compound’s chloronaphthalene group likely increases melting point due to enhanced intermolecular interactions.
  • Sulfonyl groups generally improve water solubility compared to nonpolar substituents (e.g., benzhydryl in ), though the naphthalene moiety may counteract this via hydrophobicity .

Spectroscopic Characterization

  • NMR Trends :
    • The 2,6-dimethylphenyl group in the target compound would show characteristic upfield shifts for methyl protons (δ ~2.2–2.5 ppm in ¹H NMR) and deshielded aromatic carbons in ¹³C NMR, as seen in and .
    • Sulfonamide protons (NH) typically resonate at δ ~7.5–8.5 ppm, absent in quaternary analogs like .
  • Mass Spectrometry :
    • ESI-MS data for analogs (e.g., m/z 343.2 [M+H]⁺ in ) align with expected molecular ions for sulfonyl-piperazines. The target compound’s molecular weight (~450–500 g/mol) would produce a distinct ion pattern .

Antioxidant and Enzymatic Activity

  • 1-[(2,6-Dimethyl)-phenoxyethyl]-piperazine derivatives (): Exhibit antioxidant activity via SOD enhancement, though chlorine substitution (as in the target’s naphthalene group) may reduce efficacy, as noted in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity/Use Evidence ID
Target Compound 4-Chloronaphthalenylsulfonyl, 2,6-DMP ~470 N/A N/A -
1-[(4-Chlorophenyl)phenylmethyl]-4-tosyl Tosyl, biphenylmethyl 441.0 N/A Therapeutic intermediate
4-(Methylsulfonyl)piperazin-1-ium chloride Methylsulfonyl 200.7 489–492 Pharmaceutical intermediate
[11C]DASA-23 Difluorophenylsulfonyl, methoxy-11C ~340 N/A PKM2 PET imaging

Table 2: Spectroscopic Data from Analogs

Compound (Evidence ID) ¹H NMR Shifts (Key Protons) ¹³C NMR Shifts (Key Carbons) ESI-MS ([M+H]⁺)
1-(2,6-Dimethylphenyl)piperazine (14) δ 2.2 (CH₃), 6.9–7.1 (aryl H) δ 18.5 (CH₃), 125–140 (aryl C) 190.3
1-(Chloroacetyl)-4-sulfonyl (17) δ 3.8 (CH₂Cl), 7.5–8.0 (SO₂NH) δ 45.0 (CH₂Cl), 125–135 (aryl C) 343.2

Biological Activity

1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, identified by CAS number 1903689-64-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2O2SC_{22}H_{23}ClN_{2}O_{2}S with a molecular weight of 414.9 g/mol. The compound features a piperazine core substituted with a chloronaphthalenesulfonyl group and a dimethylphenyl moiety, which may influence its biological activity.

Anticancer Properties

Research indicates that sulfonylpiperazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study involving phenylsulfonyl piperazine derivatives, compounds were synthesized and tested for their antioxidant and anticancer properties. The results showed that specific substituents on the phenylsulfonyl group enhanced cytotoxicity against human cancer cell lines such as HeLa and A-549, suggesting that similar modifications could be beneficial for this compound .

Table 1: Antiproliferative Activity of Sulfonylpiperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.2Induction of apoptosis
Compound BA-5493.8Inhibition of cell cycle
This compoundTBDTBDTBD

The mechanisms through which piperazine derivatives exert their biological effects often involve inhibition of key signaling pathways associated with cancer progression. For instance, studies have shown that these compounds can interfere with kinase activity in cancer cells, leading to reduced proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the piperazine ring and the attached aromatic groups significantly affect the biological activity of sulfonamide derivatives. For example, electron-withdrawing groups enhance potency against certain cancer cell lines by stabilizing the active conformation of the compound .

Table 2: Structure-Activity Relationships in Piperazine Derivatives

Substituent PositionTypeEffect on Activity
Para-ClIncreased potency
Meta-OCH3Moderate potency
Ortho-CF3Decreased potency

Case Studies

Several studies have highlighted the potential of sulfonamide-containing piperazines in drug development:

  • Antioxidant Activity : A study demonstrated that certain piperazine derivatives exhibited strong antioxidant properties through DPPH and ABTS assays, indicating their potential as therapeutic agents in oxidative stress-related diseases .
  • Cytotoxicity Testing : In vitro tests showed that modifications to the piperazine structure could lead to significant increases in cytotoxicity against specific cancer cell lines, warranting further exploration into their therapeutic applications .
  • Kinase Inhibition : Some analogs have been reported to selectively inhibit receptor tyrosine kinases involved in cancer progression, showcasing their potential as targeted therapies .

Q & A

Basic: What are the recommended synthetic routes for 1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine?

Methodological Answer:
The synthesis of sulfonylated piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-chloronaphthalene-1-sulfonyl chloride with 4-(2,6-dimethylphenyl)piperazine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Step 2: Optimize reaction conditions (e.g., 0–5°C for exothermic control, 12–24 hours stirring) to achieve >90% yield .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies require systematic structural modifications and biological testing:

  • Modify Substituents: Vary the sulfonyl group (e.g., replace chloronaphthyl with fluorophenyl) or alter the dimethylphenyl moiety to assess steric/electronic effects on target binding .
  • Biological Assays: Test analogs against relevant receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • Computational Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC50 values .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl and piperazine moieties. Compare peaks with analogs (e.g., 1-(4-chlorophenyl)piperazine derivatives) .
  • Purity Analysis: HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Monitor for byproducts like unreacted sulfonyl chloride .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (expected: ~415.5 g/mol) .

Advanced: How can stability issues under varying pH and temperature conditions be resolved?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 1 month and analyze degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic/basic conditions; buffer solutions (pH 1–13) can identify degradation pathways .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C) to guide storage conditions (e.g., refrigeration at 2–8°C) .
  • Light Sensitivity: Conduct UV-Vis spectroscopy to assess photodegradation; use amber vials if λmax < 400 nm .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can discrepancies in reported solubility data be addressed?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) using shake-flask method. Note: Computational predictions (e.g., ACD/Labs) may overestimate aqueous solubility due to hydrophobic sulfonyl/naphthyl groups .
  • Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions, which may falsely reduce measured solubility .
  • Cross-Validation: Compare results with independent labs using standardized protocols (e.g., OECD 105) .

Basic: What are the key considerations for optimizing reaction yields?

Methodological Answer:

  • Catalyst Screening: Test bases like triethylamine or DMAP to enhance sulfonylation efficiency .
  • Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to account for moisture sensitivity .
  • Byproduct Removal: Add activated charcoal during recrystallization to adsorb colored impurities .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Sulfonamides often show moderate-to-high stability due to electron-withdrawing groups .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Piperazine derivatives may exhibit weak inhibition .
  • In Silico Prediction: Use software like ADMET Predictor to estimate metabolic sites (e.g., naphthyl ring oxidation) .

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